2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-1-(2-pyridinyl)-, 3-pyridinylmethyl ester, (5S,8S,9S,11S)-
Overview
Description
A 80987 is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) protease. This compound has been extensively studied for its antiviral properties and is known for its ability to inhibit the replication of HIV-1 by targeting the protease enzyme, which is crucial for the maturation of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 80987 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the coupling of various organic molecules under controlled conditions .
Industrial Production Methods
Industrial production of A 80987 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process is designed to be efficient and scalable, allowing for the manufacture of large quantities of the compound for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
A 80987 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of A 80987.
Common Reagents and Conditions
Common reagents used in the reactions involving A 80987 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from the reactions of A 80987 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
A 80987 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of HIV-1 protease inhibitors and their chemical properties.
Biology: Employed in cellular studies to understand the mechanisms of HIV-1 replication and inhibition.
Medicine: Investigated for its potential therapeutic use in the treatment of HIV/AIDS.
Industry: Utilized in the development of antiviral drugs and as a tool in pharmaceutical research .
Mechanism of Action
A 80987 exerts its effects by inhibiting the HIV-1 protease enzyme. The protease enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the protease, A 80987 prevents the cleavage process, thereby inhibiting the maturation and replication of the virus. This mechanism involves the interaction of A 80987 with specific amino acid residues within the protease enzyme, leading to the formation of a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
A 80987 is unique in its structure and potency compared to other HIV-1 protease inhibitors. Similar compounds include:
Ritonavir: Another potent HIV-1 protease inhibitor with high oral bioavailability.
Indinavir: Known for its effectiveness in inhibiting HIV-1 protease but with different pharmacokinetic properties.
Saquinavir: One of the first HIV-1 protease inhibitors developed, with a distinct chemical structure and mechanism of action
A 80987 stands out due to its specific binding affinity and inhibitory potency, making it a valuable compound in the study and treatment of HIV-1 infections .
Properties
CAS No. |
144141-97-9 |
---|---|
Molecular Formula |
C37H43N5O6 |
Molecular Weight |
653.8 g/mol |
IUPAC Name |
pyridin-2-ylmethyl N-[(2S)-1-[[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-(pyridin-3-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C37H43N5O6/c1-26(2)34(42-37(46)48-25-30-17-9-10-19-39-30)35(44)41-32(21-28-14-7-4-8-15-28)33(43)22-31(20-27-12-5-3-6-13-27)40-36(45)47-24-29-16-11-18-38-23-29/h3-19,23,26,31-34,43H,20-22,24-25H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)/t31-,32-,33-,34-/m0/s1 |
InChI Key |
SSIBMWPFXYSVEK-CUPIEXAXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |
Appearance |
Solid powder |
144141-97-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 80987; A-80987; A80987 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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